4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
CAS No.: 1097095-32-3
Cat. No.: VC2812272
Molecular Formula: C12H8ClFN4
Molecular Weight: 262.67 g/mol
* For research use only. Not for human or veterinary use.
![4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine - 1097095-32-3](/images/structure/VC2812272.png)
Specification
CAS No. | 1097095-32-3 |
---|---|
Molecular Formula | C12H8ClFN4 |
Molecular Weight | 262.67 g/mol |
IUPAC Name | 4-chloro-1-(4-fluorophenyl)-6-methylpyrazolo[3,4-d]pyrimidine |
Standard InChI | InChI=1S/C12H8ClFN4/c1-7-16-11(13)10-6-15-18(12(10)17-7)9-4-2-8(14)3-5-9/h2-6H,1H3 |
Standard InChI Key | VJKFLLUUIHIJMB-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)Cl |
Canonical SMILES | CC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)Cl |
Introduction
Structural Characteristics and Chemical Properties
4-Chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1097095-32-3) is a heterocyclic compound with the molecular formula C₁₂H₈ClFN₄ and a molecular weight of 262.67 g/mol . The compound consists of a pyrazolo[3,4-d]pyrimidine core scaffold with specific substituents: a chloro group at position 4, a fluorophenyl group at position 1, and a methyl group at position 6.
Physical and Chemical Data
The structural information and chemical identifiers of the compound are summarized in Table 1:
Parameter | Value |
---|---|
Molecular Formula | C₁₂H₈ClFN₄ |
Molecular Weight | 262.67 g/mol |
SMILES | CC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)Cl |
InChI | InChI=1S/C12H8ClFN4/c1-7-16-11(13)10-6-15-18(12(10)17-7)9-4-2-8(14)3-5-9/h2-6H,1H3 |
InChIKey | VJKFLLUUIHIJMB-UHFFFAOYSA-N |
The compound possesses a fused bicyclic structure, where the pyrazole ring is fused with a pyrimidine ring. The presence of fluorine in the phenyl ring and chlorine at position 4 of the pyrimidine ring significantly influences the compound's electronic properties and reactivity patterns .
Predicted Physical Properties
Based on computational analysis, the predicted collision cross-section (CCS) values for various adducts of this compound are presented in Table 2:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 263.04942 | 153.8 |
[M+Na]⁺ | 285.03136 | 171.2 |
[M+NH₄]⁺ | 280.07596 | 161.8 |
[M+K]⁺ | 301.00530 | 164.6 |
[M-H]⁻ | 261.03486 | 155.6 |
[M+Na-2H]⁻ | 283.01681 | 162.8 |
[M]⁺ | 262.04159 | 157.2 |
[M]⁻ | 262.04269 | 157.2 |
These collision cross-section values provide important information for mass spectrometry analysis and identification of the compound in complex mixtures .
Biological Activities and Pharmacological Applications
The pyrazolo[3,4-d]pyrimidine scaffold, to which 4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine belongs, has demonstrated a wide range of biological activities, making it a promising framework for drug design and discovery.
Kinase Inhibitory Activity
Pyrazolo[3,4-d]pyrimidines are known for their potential as kinase inhibitors, particularly targeting various cytoplasmic tyrosine or serine-threonine kinases. This activity is attributed to their structural similarity to purines, allowing them to mimic the adenine ring of adenosine triphosphate (ATP) and interact with the kinase active site hinge region .
Compounds with this scaffold have shown significant inhibitory effects against:
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Epidermal Growth Factor Receptor (EGFR) kinases
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Vascular Endothelial Growth Factor Receptor (VEGFR) kinases
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Cyclin-dependent kinases (CDKs)
These kinases play crucial roles in various cellular processes, including cell proliferation, differentiation, and survival, making their inhibitors potential therapeutic agents for various diseases, particularly cancer .
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine family has demonstrated significant anticancer properties across various tumor types. Their antiproliferative activity is often attributed to their ability to inhibit specific kinases involved in cancer cell growth and proliferation .
For instance, novel pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antiproliferative activity against the NCI 60 human cancer cell lines, showing promising results against specific cancer types .
Antimicrobial Activity
Recent studies have also explored the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have shown activity against both Gram-positive bacteria (such as Staphylococcus aureus) and Gram-negative bacteria (such as Escherichia coli) .
The dual anticancer and antibacterial activities present in the same molecule can be particularly advantageous during cancer therapy, where vulnerability to bacterial infections increases due to immunosuppression caused by cancer treatments .
Structure-Activity Relationships
The biological activity of 4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine and related compounds is significantly influenced by their structural features. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
Key Structural Features
Several structural elements contribute to the biological activity of pyrazolo[3,4-d]pyrimidines:
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The pyrazolo[3,4-d]pyrimidine core serves as a purine isostere, allowing interaction with ATP-binding sites of various kinases
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The substituent at position 1 (4-fluorophenyl in the target compound) influences selectivity for specific kinase targets
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The chloro group at position 4 affects binding affinity and potency
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The methyl group at position 6 can modify the electronic properties and lipophilicity of the molecule
Variations in these substituents can lead to significant changes in biological activity and chemical behavior .
Comparative Analysis with Similar Compounds
Comparing the target compound with structurally related derivatives provides insights into structure-activity relationships. For example, 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (lacking the methyl group at position 6) has a molecular weight of 248.03 g/mol compared to 262.67 g/mol for the target compound .
Applications in Medicinal Chemistry
The unique structure and properties of 4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine make it a promising candidate for various applications in medicinal chemistry and drug discovery.
Drug Discovery and Development
The compound exemplifies the importance of heterocyclic chemistry in drug discovery and development, showcasing how structural modifications can lead to significant changes in biological activity and chemical behavior. Its potential as a kinase inhibitor positions it as a candidate for further development in targeted cancer therapeutics .
Research Tool in Chemical Biology
Beyond direct therapeutic applications, compounds like 4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine serve as valuable research tools in chemical biology. They can be used to probe specific biochemical pathways, understand protein-ligand interactions, and elucidate mechanisms of action in biological systems .
Dual-Acting Therapeutic Agents
The potential dual anticancer and antimicrobial activities of pyrazolo[3,4-d]pyrimidine derivatives suggest applications in developing dual-acting therapeutic agents. Such compounds could address the increased susceptibility to bacterial infections often observed in cancer patients undergoing treatment .
Recent Developments and Future Perspectives
Research on pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to 4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, continues to evolve, opening new avenues for their application in medicine and beyond.
Advanced Synthetic Methodologies
Recent advancements in synthetic organic chemistry have facilitated the development of more efficient and selective methods for synthesizing pyrazolo[3,4-d]pyrimidine derivatives. These include continuous flow reactors for industrial-scale production, which enhance efficiency and yield.
Targeted Drug Delivery Systems
Incorporation of pyrazolo[3,4-d]pyrimidine derivatives into targeted drug delivery systems represents an emerging area of research. Such systems could enhance the therapeutic efficacy while minimizing potential side effects .
Combination Therapies
Exploring the synergistic effects of pyrazolo[3,4-d]pyrimidine derivatives with established anticancer or antimicrobial agents offers promising directions for developing more effective combination therapies .
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